molecular formula C10H16N2O2 B2575928 ethyl 3-(1-methyl-1H-pyrazol-4-yl)butanoate CAS No. 1909347-90-5

ethyl 3-(1-methyl-1H-pyrazol-4-yl)butanoate

Cat. No. B2575928
CAS RN: 1909347-90-5
M. Wt: 196.25
InChI Key: WDSWGSPABXRSAM-UHFFFAOYSA-N
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Description

Ethyl 3-(1-methyl-1H-pyrazol-4-yl)butanoate, also known as EMPB, is a synthetic compound that belongs to the class of pyrazole derivatives. It has been extensively studied for its potential applications in various scientific fields such as medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

Ethyl 3-(1-methyl-1H-pyrazol-4-yl)butanoate has been investigated for its potential applications in various scientific fields. In medicinal chemistry, it has been studied as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In pharmacology, it has been evaluated for its potential as a ligand for GABA(A) receptors, which are involved in the regulation of neurotransmission. In biochemistry, it has been used as a tool to study the structure and function of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Mechanism of Action

The mechanism of action of ethyl 3-(1-methyl-1H-pyrazol-4-yl)butanoate is not fully understood, but it is believed to involve the modulation of neurotransmission in the brain. It has been shown to bind to GABA(A) receptors and enhance their activity, leading to an increase in inhibitory neurotransmission. This may contribute to its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit acetylcholinesterase activity, which may contribute to its potential therapeutic effects in Alzheimer's disease. It has also been shown to modulate the activity of GABA(A) receptors, leading to an increase in inhibitory neurotransmission. In animal studies, it has been shown to have anxiolytic and sedative effects, suggesting its potential as a therapeutic agent for anxiety disorders.

Advantages and Limitations for Lab Experiments

Ethyl 3-(1-methyl-1H-pyrazol-4-yl)butanoate has several advantages for lab experiments, including its relatively simple synthesis method and its potential as a tool for studying the structure and function of enzymes such as acetylcholinesterase. However, it also has several limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on ethyl 3-(1-methyl-1H-pyrazol-4-yl)butanoate. One area of interest is the development of more potent and selective ligands for GABA(A) receptors, which may have therapeutic potential for anxiety disorders and other neurological disorders. Another area of interest is the development of this compound derivatives with improved pharmacokinetic properties, such as increased bioavailability and reduced toxicity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Synthesis Methods

The synthesis of ethyl 3-(1-methyl-1H-pyrazol-4-yl)butanoate involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with ethyl 3-bromobutanoate in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution of the bromine atom by the pyrazole ring, followed by esterification of the resulting carboxylic acid with ethanol. The final product is obtained after purification by column chromatography.

properties

IUPAC Name

ethyl 3-(1-methylpyrazol-4-yl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-4-14-10(13)5-8(2)9-6-11-12(3)7-9/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDSWGSPABXRSAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)C1=CN(N=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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